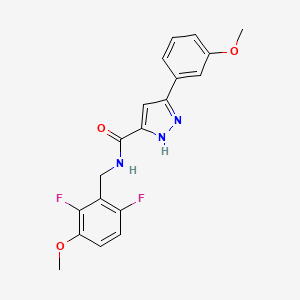

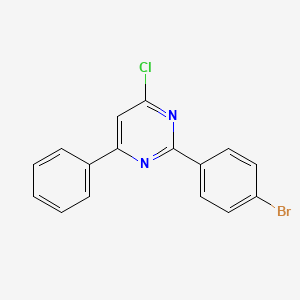

![molecular formula C18H13FN2O4S2 B5508698 2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the condensation of appropriate aldehydes with thioglycolic acid in the presence of anhydrous zinc chloride, under reflux conditions in ethanol. For instance, Patel et al. (2010) described the preparation of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one, which shares a similar synthesis pathway that could be applicable to the target compound (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been extensively studied using techniques like X-ray diffraction. Yahiaoui et al. (2019) detailed the crystallographic analysis of a related thiazolidinone compound, providing insights into the non-planar structure and intermolecular interactions, which might be similar in the target compound (Yahiaoui, Moliterni, Corriero, Cuocci, Toubal, Chouaih, Djafri, & Hamzaoui, 2019).

Chemical Reactions and Properties

The chemical behavior of thiazolidinone derivatives involves interactions with various reagents. For example, reactions with thiols or amines lead to the formation of adducts or the ring expansion of the thiazolidinone core, as discussed by Nagase (1974) in studies on fungicides (Nagase, 1974).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity of thiazolidinone derivatives depend on their specific substituents and molecular structure. Studies like those by Rahmani et al. (2017) on similar compounds offer insights into these aspects through X-ray powder diffraction and DFT studies, which can be extrapolated to understand the physical properties of the target compound (Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, & Altomare, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from experimental and theoretical studies on similar molecules. For instance, the reactivity of thiazolidinone derivatives towards nucleophiles and electrophiles, as well as their potential for forming various chemical bonds, has been explored in the literature, such as the work by Omar, Youssef, and Kandeel (2000) on the reactions of thiazolidinones with phenylazide (Omar, Youssef, & Kandeel, 2000).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A significant area of research involving this compound focuses on its synthesis and evaluation for antimicrobial activities. For instance, the synthesis of related thiazolidinone and thiazoline derivatives has been explored, demonstrating high anti-Mycobacterium smegmatis activity, suggesting potential use in combating bacterial infections (Yolal et al., 2012). Furthermore, the synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as aldose reductase inhibitors presents a promising avenue for treating diabetic complications by inhibiting specific enzymes involved in the disease's progression (Ali et al., 2012).

Anticancer Potential

The compound and its derivatives have also been investigated for their anticancer properties. Research has highlighted the synthesis and anticancer activity evaluation of 4-thiazolidinones containing the benzothiazole moiety, indicating that some derivatives exhibit significant activity against various cancer cell lines. This suggests a potential role for such compounds in developing novel anticancer therapies (Havrylyuk et al., 2010).

Antifungal and Antibacterial Activities

Compounds related to 2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate have been studied for their antifungal and antibacterial activities. Research demonstrates that certain derivatives show moderate activity against specific bacteria and fungi, indicating potential for use in treating infectious diseases (Vinusha et al., 2015).

Green Chemistry Applications

The synthesis of thiazol-2(3H)-imine derivatives via a three-component tandem reaction in ionic liquid media represents an application of green chemistry principles. This method offers a more environmentally friendly and efficient approach to synthesizing such compounds, potentially reducing the environmental impact of chemical synthesis (Shahvelayati et al., 2017).

Safety and Hazards

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propriétés

IUPAC Name |

[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)iminomethyl]phenyl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4S2/c1-24-15-8-11(9-20-21-16(22)10-27-18(21)26)2-7-14(15)25-17(23)12-3-5-13(19)6-4-12/h2-9H,10H2,1H3/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFIDRSOHODSSW-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NN2C(=O)CSC2=S)OC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/N2C(=O)CSC2=S)OC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

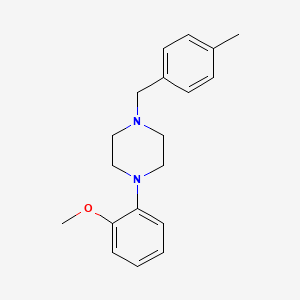

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine](/img/structure/B5508627.png)

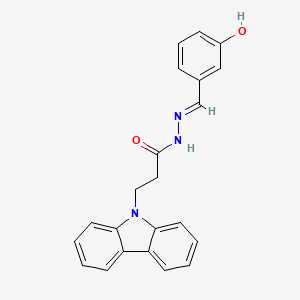

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)

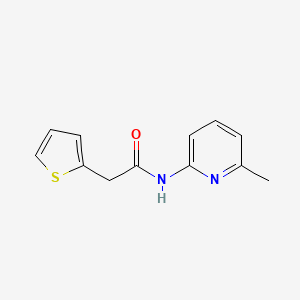

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)